
Pyrrolidinium, 1-methyl-1-(2-(((17-beta)-17-(trimethylammonia)estra-1,3,5-trien-3-yl)oxy)ethyl)-, diiodide, (17-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a fused ring system, and a pyrrolidinium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide involves multiple steps. One common method includes the reaction of a cyclopenta[a]phenanthrene derivative with a pyrrolidinium salt under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out at a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures with an excess of the oxidizing agent, while reduction reactions may require low temperatures and an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide: This compound is unique due to its specific structure and functional groups.
Other Cyclopenta[a]phenanthrene Derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Pyrrolidinium Salts: These compounds contain a pyrrolidinium group but differ in their overall structure and properties.
Uniqueness
The uniqueness of Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide lies in its combination of a cyclopenta[a]phenanthrene core and a pyrrolidinium group, which imparts specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
142575-15-3 |
|---|---|
Molecular Formula |
C28H46I2N2O |
Molecular Weight |
680.5 g/mol |
IUPAC Name |
trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide |
InChI |
InChI=1S/C28H46N2O.2HI/c1-28-15-14-24-23-11-9-22(31-19-18-30(5)16-6-7-17-30)20-21(23)8-10-25(24)26(28)12-13-27(28)29(2,3)4;;/h9,11,20,24-27H,6-8,10,12-19H2,1-5H3;2*1H/q+2;;/p-2/t24?,25?,26?,27-,28-;;/m0../s1 |
InChI Key |
MIPZZCBTBXCBDR-KMZHGQMHSA-L |
SMILES |
CC12CCC3C(C1CCC2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+]5(CCCC5)C.[I-].[I-] |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+]5(CCCC5)C.[I-].[I-] |
Canonical SMILES |
CC12CCC3C(C1CCC2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+]5(CCCC5)C.[I-].[I-] |
Synonyms |
trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methyl-2,3,4,5-tetrahydropyrrol -1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanth ren-17-yl]azanium diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




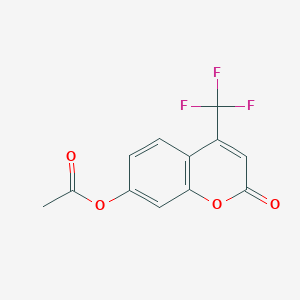
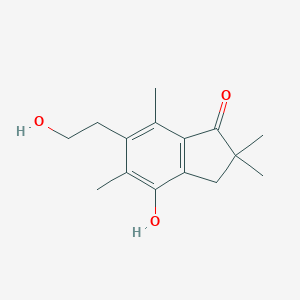
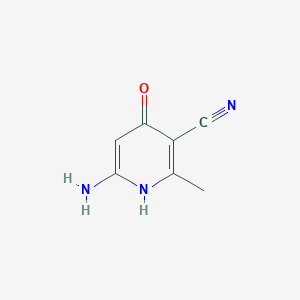

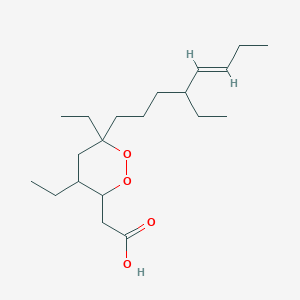
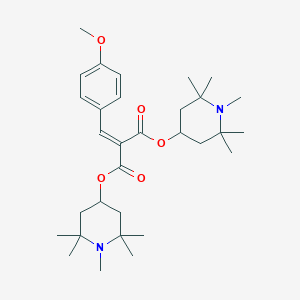
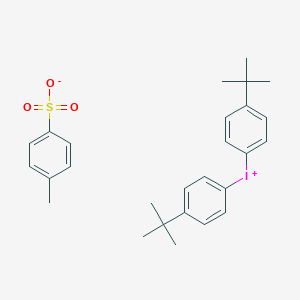
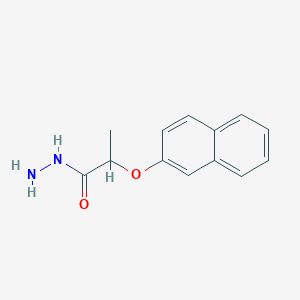
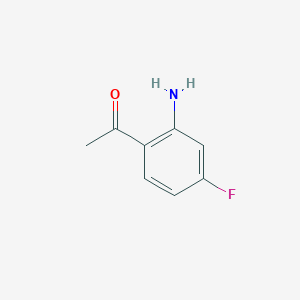
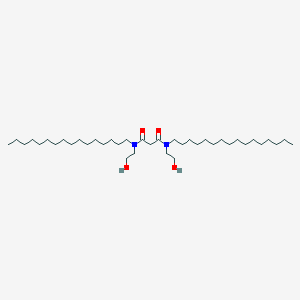
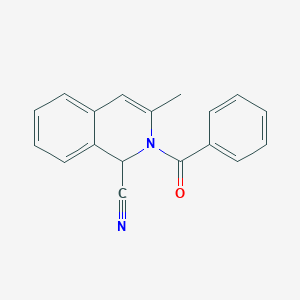
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)
